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Abstract

FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV
HDAC, demonstrating significant potential as a therapeutic agent in various cancer models.
With an IC50 of 3 nM for HDAC11, FT895 exhibits over 1000-fold selectivity against other
HDAC family members. This document provides detailed application notes and experimental
protocols for the use of FT895 in cancer research, with a focus on its demonstrated efficacy in
Malignant Peripheral Nerve Sheath Tumors (MPNST), lung cancer, and JAK2-driven
myeloproliferative neoplasms. The information presented herein is intended to guide
researchers in designing and executing experiments to further elucidate the therapeutic
potential of FT895.

Introduction

Histone deacetylases (HDACS) are a class of enzymes that play a crucial role in epigenetic
regulation by removing acetyl groups from histone and non-histone proteins. Dysregulation of
HDAC activity is a common feature in many cancers, leading to altered gene expression and
the promotion of tumorigenesis. HDAC inhibitors have emerged as a promising class of anti-
cancer drugs. FT895 distinguishes itself through its high selectivity for HDAC11, minimizing off-
target effects and offering a more targeted therapeutic approach. Preclinical studies have
highlighted FT895's ability to inhibit cancer cell proliferation, induce apoptosis, and suppress
cancer stem cell self-renewal through various signaling pathways.
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Applications in Cancer Research

FT895 has demonstrated anti-cancer activity in several preclinical models:

o Malignant Peripheral Nerve Sheath Tumors (MPNST): FT895 exhibits synergistic anti-tumor
effects when used in combination with cordycepin, both in vitro and in vivo. This combination
therapy has been shown to disrupt the Hippo signaling pathway.[1][2]

e Lung Cancer: FT895 has been shown to reduce the self-renewal of cancer stem cells and
inhibit the growth of drug-resistant cancer cells by suppressing the expression of the
transcription factor Sox2.

» JAK2-Driven Myeloproliferative Neoplasms: FT895 can inhibit the proliferation of cancer cells
driven by JAK2 mutations by blocking the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for FT895 from preclinical studies.

Table 1: In Vitro Efficacy of FT895 in MPNST Cell Lines

Cell Line Cancer Type FT895 IC50 (pM)
S462TY MPNST 6.76

T265 MPNST 10.09

ST8814 MPNST 22.88

STS26T Sporadic MPNST 58.49

SNF96.2 NF1-related MPNST 77.16

Table 2: In Vivo Efficacy of FT895 and Cordycepin Combination Therapy in MPNST Xenograft
Model

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://e-century.us/files/ajcr/12/2/ajcr0141280.pdf
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Route of
Treatment Group Dosage Frequency . .

Administration
Vehicle Control - 3 times/week Tail Vein Injection
Cordycepin 25 mg/kg 3 times/week Tail Vein Injection
FT895 (Full Dose) 1 mg/kg 3 times/week Tail Vein Injection
FT895 (Half Dose) 0.5 mg/kg 3 times/week Tail Vein Injection
Cordycepin + FT895 25 mg/kg + 1 mg/kg 3 times/week Tail Vein Injection

Signaling Pathways and Mechanisms of Action

FT895 exerts its anti-cancer effects through the modulation of key signaling pathways.

Hippo Signaling Pathway in MPNST

In MPNST, FT895, particularly in combination with cordycepin, downregulates the expression of
the key Hippo pathway transcriptional co-activators TAZ and its binding partner TEADL. This
leads to the suppression of downstream target genes involved in cell proliferation and survival.
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Caption: FT895 and Cordycepin effect on the Hippo pathway in MPNST.

JAKISTAT Signaling Pathway

FT895 has been shown to block the JAK/STAT signaling pathway, which is often constitutively
active in various cancers and drives proliferation and survival. By inhibiting this pathway, FT895
can suppress the growth of malignant cells.
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Caption: FT895's inhibitory effect on the JAK/STAT signaling pathway.

Sox2 Expression in Lung Cancer Stem Cells
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FT895 has been demonstrated to suppress the self-renewal of lung cancer stem cells by
inhibiting the expression of the key pluripotency transcription factor, Sox2.

nhibits

HDAC11

tegulates expression

promotes

Cancer Stem Cell
Self-Renewal & Drug Resistance

Click to download full resolution via product page

Caption: FT895 mediated suppression of Sox2 in lung cancer stem cells.

Experimental Protocols
Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of FT895 on cancer cell lines.
Materials:

e Cancer cell lines (e.g., S462TY, STS26T)

o Complete culture medium (e.g., DMEM with 10% FBS)

e FT895 (dissolved in DMSO)
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

« DMSO

e 96-well plates

e Microplate reader
Procedure:

e Seed cells in a 96-well plate at a density of 2 x 1075 cells/well in 100 pL of complete
medium.

 Incubate the plate overnight at 37°C in a 5% CO2 incubator.

e Prepare serial dilutions of FT895 in complete medium. The final concentration of DMSO
should be less than 0.1%.

¢ Remove the medium from the wells and add 100 pL of the FT895 dilutions. Include a vehicle
control (medium with DMSO).

¢ Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
e Add 10 pL of MTT solution to each well and incubate for 3-4 hours at 37°C.

o Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

o Shake the plate for 15 minutes at room temperature.
» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.
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Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for detecting changes in protein expression in response to FT895 treatment.
Materials:

» Cancer cells treated with FT895

e RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-TEAD1, anti-TAZ, anti-p-STAT3, anti-STAT3, anti-Sox2, anti-
GAPDH)

o HRP-conjugated secondary antibodies
o ECL detection reagent

o Chemiluminescence imaging system
Procedure:

» Lyse the treated and control cells with RIPA buffer.
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o Determine the protein concentration using a BCA assay.

e Denature 20-40 ug of protein per sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized,
e.g., 1:1000).

¢ \Wash the membrane three times with TBST.

¢ Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature
(dilutions to be optimized, e.g., 1:5000).

e \Wash the membrane three times with TBST.

o Develop the blot using ECL reagent and capture the signal with an imaging system.

e Use a loading control (e.g., GAPDH or B-actin) to normalize protein levels.
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Caption: General workflow for Western blot analysis.

In Vivo Xenograft Tumor Model

This protocol describes the use of FT895 in a mouse xenograft model of cancer.
Materials:
e Immunocompromised mice (e.g., nude or NSG mice)

e Cancer cells (e.g., S462TY or STS26T)
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» Matrigel (optional)

o FT895 and/or Cordycepin formulated for injection

 Calipers for tumor measurement

Procedure:

e Subcutaneously inject 1-5 x 10”6 cancer cells (resuspended in PBS, optionally mixed with
Matrigel) into the flank of each mouse.

» Monitor the mice for tumor growth.

e Once tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment
and control groups.

e Administer FT895 (e.g., 0.5-1 mg/kg), cordycepin (e.g., 25 mg/kg), the combination, or
vehicle control via tail vein injection, three times a week.

e Measure tumor volume with calipers 2-3 times per week using the formula: (Length x
Width?)/2.

¢ Monitor the body weight of the mice as an indicator of toxicity.

o Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control
group reach a specified size.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
Western blot, immunohistochemistry).
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Caption: Workflow for an in vivo xenograft study.

Chromatin Immunoprecipitation (ChiP) Assay

This protocol is for investigating the binding of transcription factors (e.g., TEAD1) to the
promoter regions of target genes.

Materials:

e Cancer cells treated with FT895 and cordycepin
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e Formaldehyde

e Glycine

e Lysis buffers

e Sonicator

e Anti-TEAD1 antibody and 1gG control

e Protein A/G magnetic beads

o Wash buffers

o Elution buffer

¢ Proteinase K

o DNA purification kit

o PCR primers for target gene promoters

Procedure:

e Crosslink proteins to DNA in treated and control cells with formaldehyde.

e Quench the crosslinking reaction with glycine.

e Lyse the cells and isolate the nuclei.

o Shear the chromatin by sonication to an average fragment size of 200-500 bp.

e Pre-clear the chromatin with Protein A/G beads.

¢ Incubate the chromatin overnight at 4°C with the anti-TEAD1 antibody or an IgG control.

o Capture the antibody-protein-DNA complexes with Protein A/G beads.

e Wash the beads to remove non-specific binding.
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Elute the complexes from the beads.

Reverse the crosslinks by heating with NaCl.

Digest the proteins with Proteinase K.

Purify the immunoprecipitated DNA.

Quantify the enrichment of specific promoter regions by qPCR using primers flanking the

putative TEAD1 binding sites.
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Caption: Workflow for the Chromatin Immunoprecipitation (ChlP) assay.

Conclusion

FT895 is a promising selective HDAC11 inhibitor with demonstrated preclinical efficacy in
multiple cancer types. Its ability to modulate key oncogenic signaling pathways, such as the
Hippo and JAK/STAT pathways, and to target cancer stem cells underscores its therapeutic
potential. The application notes and protocols provided here offer a comprehensive guide for
researchers to further explore the anti-cancer mechanisms of FT895 and to evaluate its
efficacy in various cancer models. Further investigation is warranted to translate these
promising preclinical findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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